molecular formula C11H12ClNO4S B2911794 4-[(Cyclopropylcarbamoyl)methoxy]benzene-1-sulfonyl chloride CAS No. 944887-89-2

4-[(Cyclopropylcarbamoyl)methoxy]benzene-1-sulfonyl chloride

Cat. No.: B2911794
CAS No.: 944887-89-2
M. Wt: 289.73
InChI Key: MPAHSYNRTQOSNY-UHFFFAOYSA-N
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Description

4-[(Cyclopropylcarbamoyl)methoxy]benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C11H12ClNO4S and a molecular weight of 289.74 g/mol . This compound is known for its applications in various fields of scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Cyclopropylcarbamoyl)methoxy]benzene-1-sulfonyl chloride typically involves the reaction of 4-hydroxybenzenesulfonyl chloride with cyclopropyl isocyanate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(Cyclopropylcarbamoyl)methoxy]benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran

    Catalysts: Bases such as triethylamine or pyridine

Major Products Formed

    Sulfonamides: Formed by the reaction with amines

    Sulfonate Esters: Formed by the reaction with alcohols

    Sulfonothioates: Formed by the reaction with thiols

Mechanism of Action

The mechanism of action of 4-[(Cyclopropylcarbamoyl)methoxy]benzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction. For example, in biological systems, the compound may modify amino acid residues in proteins, affecting their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Cyclopropylcarbamoyl)methoxy]benzene-1-sulfonyl chloride is unique due to the presence of the cyclopropylcarbamoyl group, which imparts distinct chemical properties and reactivity compared to other sulfonyl chlorides. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-[2-(cyclopropylamino)-2-oxoethoxy]benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO4S/c12-18(15,16)10-5-3-9(4-6-10)17-7-11(14)13-8-1-2-8/h3-6,8H,1-2,7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPAHSYNRTQOSNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)COC2=CC=C(C=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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